(1,3-dioxoisoindol-2-yl) 2-cyclobutylacetate
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Overview
Description
(1,3-Dioxoisoindol-2-yl) 2-cyclobutylacetate is a chemical compound with the molecular formula C14H13NO4. It is known for its unique structure, which includes a dioxoisoindoline moiety and a cyclobutylacetate group.
Preparation Methods
The synthesis of (1,3-Dioxoisoindol-2-yl) 2-cyclobutylacetate typically involves the reaction of phthalic anhydride with cyclobutylamine, followed by esterification with acetic acid. The reaction conditions often require a catalyst, such as sulfuric acid, and are carried out under reflux to ensure complete conversion. Industrial production methods may involve continuous flow reactors to enhance yield and purity .
Chemical Reactions Analysis
(1,3-Dioxoisoindol-2-yl) 2-cyclobutylacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the cyclobutyl ring, especially under basic conditions, leading to the formation of substituted derivatives
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound has shown promise in biological assays, particularly in the inhibition of certain enzymes and receptors.
Medicine: Research indicates potential anticancer properties, making it a candidate for drug development.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity
Mechanism of Action
The mechanism of action of (1,3-Dioxoisoindol-2-yl) 2-cyclobutylacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular pathways involved in apoptosis, leading to cell death in cancer cells .
Comparison with Similar Compounds
(1,3-Dioxoisoindol-2-yl) 2-cyclobutylacetate can be compared with other similar compounds, such as:
Phthalimides: These compounds share the dioxoisoindoline core and are known for their biological activities, including anticancer and anti-inflammatory properties.
Cyclobutyl Esters: These esters are structurally similar and are used in various chemical syntheses and industrial applications.
Isoindoline Derivatives: These compounds are widely studied for their pharmacological properties and are used in the development of therapeutic agents
Properties
Molecular Formula |
C14H13NO4 |
---|---|
Molecular Weight |
259.26 g/mol |
IUPAC Name |
(1,3-dioxoisoindol-2-yl) 2-cyclobutylacetate |
InChI |
InChI=1S/C14H13NO4/c16-12(8-9-4-3-5-9)19-15-13(17)10-6-1-2-7-11(10)14(15)18/h1-2,6-7,9H,3-5,8H2 |
InChI Key |
HIHORFCANFNRKH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)CC(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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